Polar Surface Area (PSA): 4.5-Fold Increase Over the Non-Nitrated 2,5-Diphenylpyrimidine Core
The introduction of two para-nitro groups onto the 2,5-diphenylpyrimidine scaffold elevates the computed polar surface area (PSA) from 26 Ų (2,5-diphenylpyrimidine) to 117.42 Ų (target compound)—a 4.5-fold increase of +91.42 Ų . This shift moves the molecule across critical drug-likeness thresholds: a PSA below 60 Ų is generally associated with good blood–brain barrier penetration, while a PSA above 140 Ų typically predicts poor oral absorption. The target compound occupies a distinct intermediate range that is inaccessible to the non-nitrated analog .
| Evidence Dimension | Polar Surface Area (PSA, Ų) |
|---|---|
| Target Compound Data | 117.42 Ų (computed, ChemSrc database) |
| Comparator Or Baseline | 2,5-Diphenylpyrimidine: 26 Ų (ACD/Labs Percepta prediction, ChemSpider) |
| Quantified Difference | +91.42 Ų (4.5-fold increase) |
| Conditions | Computed molecular descriptor; cross-database comparison (ChemSrc vs. ChemSpider/ACD Labs) |
Why This Matters
A 4.5-fold PSA differential fundamentally alters solubility, permeability, and protein-binding predictions, making the target compound unsuitable as a drop-in replacement for the non-nitrated analog in any ADME-sensitive application.
